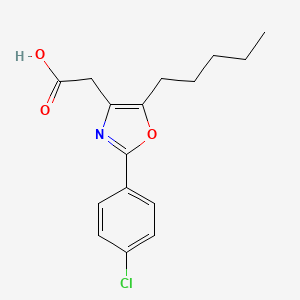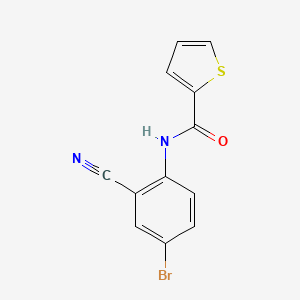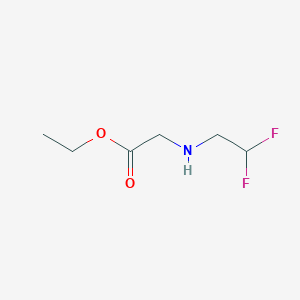
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with pentylamine to form an intermediate, which is then cyclized with glycine to produce the desired oxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Propriétés
Numéro CAS |
89006-95-1 |
|---|---|
Formule moléculaire |
C16H18ClNO3 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C16H18ClNO3/c1-2-3-4-5-14-13(10-15(19)20)18-16(21-14)11-6-8-12(17)9-7-11/h6-9H,2-5,10H2,1H3,(H,19,20) |
Clé InChI |
SEBUBKBGKGHTTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8635527.png)

![5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8635541.png)


![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)

![3-[3-(Diethylamino)propyl]piperidine](/img/structure/B8635577.png)





![[[(3-Chlorocyclobutyl)methoxy]methyl]benzene](/img/structure/B8635636.png)
